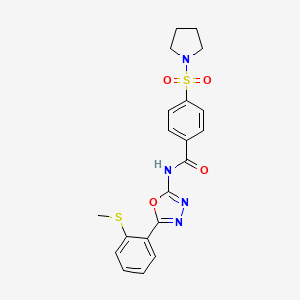

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a sulfonyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Introduction of the Methylthio Group: : The methylthio group is usually introduced via nucleophilic substitution reactions. Thiols or thioethers can be used as nucleophiles in the presence of a suitable leaving group.

-

Sulfonylation: : The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine (TEA).

-

Amidation: : The final step involves the formation of the benzamide moiety through the reaction of the intermediate with an amine, typically under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents such as lithium aluminum hydride (LiAlH₄) may be used.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced oxadiazole derivatives

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies indicate that N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of similar oxadiazole derivatives against various cancer cell lines. The results indicated that these compounds could serve as potential leads for developing novel anticancer agents.

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the methylthio group enhances its interaction with biological macromolecules, making it effective against certain bacterial strains.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | Chlorine substituent | Antimicrobial |

| N-(5-naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |

| N-(5-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)hydrosulfide | Methylthio group | Antioxidant |

Material Science Applications

3.1 Photoluminescent Properties

This compound has been investigated for its photoluminescent properties. The oxadiazole ring contributes to its ability to absorb UV light and emit fluorescence, making it a candidate for applications in organic light-emitting diodes (OLEDs).

Case Study:

A recent study highlighted the use of similar oxadiazole derivatives in OLED technology due to their efficient light-emitting properties. The findings suggest that modifications in the substituent groups can lead to enhanced performance in electronic devices .

Agricultural Chemistry Applications

4.1 Pesticidal Activity

The compound's structural characteristics suggest potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with specific biological targets may allow it to disrupt pest metabolism or growth.

Data Table: Pesticidal Activity of Oxadiazole Derivatives

| Compound Name | Target Organism | Activity |

|---|---|---|

| N-(5-(methylthio)phenyl)-1,3,4-oxadiazol-2-carboxamide | Aphids | Insecticidal |

| N-(5-nitrophenyl)-1,3,4-oxadiazol-2-carboxamide | Fungal pathogens | Fungicidal |

Mecanismo De Acción

The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring and sulfonyl group are key structural features that contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide

- N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may exhibit unique biological activity due to the presence of the pyrrolidine ring, which can influence its pharmacokinetic and pharmacodynamic properties. The specific arrangement of functional groups in this compound can lead to distinct interactions with biological targets, making it a valuable molecule for further research and development.

Actividad Biológica

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H15N3O2S with a molecular weight of approximately 325.3849 g/mol. The structure features an oxadiazole ring and a pyrrolidine sulfonamide moiety, which are critical for its biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Chemical Formula | C17H15N3O2S |

| Molecular Weight | 325.3849 g/mol |

| IUPAC Name | This compound |

| SMILES | CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3 |

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro tests indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

The proposed mechanism of action involves the compound's interaction with specific molecular targets, potentially inhibiting enzyme activities by binding to their active sites. This can disrupt critical cellular processes such as signal transduction and DNA replication .

Case Studies

- Antifungal Activity : A study assessed the antifungal efficacy of related compounds, revealing that derivatives similar to this compound demonstrated notable activity against fungi of the genus Candida. The compounds exhibited larger growth inhibition zones compared to control groups .

- Cytotoxicity Assessment : In cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3), certain derivatives showed promising results, indicating potential therapeutic applications in oncology .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 0.21 µM against Pseudomonas aeruginosa | |

| Antifungal | Effective against Candida species | |

| Cytotoxicity | Promising results in human cell lines |

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of the compound with target proteins such as DNA gyrase. The results indicated strong binding affinities through multiple hydrogen bonds and pi-stacking interactions, suggesting a robust mechanism for its antibacterial activity .

Propiedades

IUPAC Name |

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-29-17-7-3-2-6-16(17)19-22-23-20(28-19)21-18(25)14-8-10-15(11-9-14)30(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKVWQZGGMFEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.